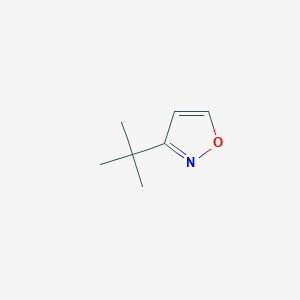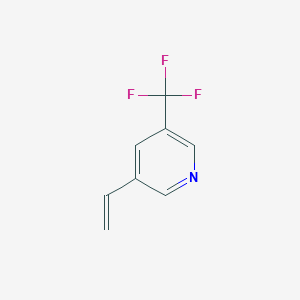
1-Piperidinecarboxylic acid,4-amino-3-methyl-,ethyl ester
概要
説明
1-Piperidinecarboxylic acid, 4-amino-3-methyl-, ethyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-amino-3-methylpiperidine-1-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
1-Piperidinecarboxylic acid, 4-amino-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
1-Piperidinecarboxylic acid, 4-amino-3-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperazine: A similar compound with two nitrogen atoms in the ring.
Piperidinecarboxylic acid derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
1-Piperidinecarboxylic acid, 4-amino-3-methyl-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino and ester groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
ethyl 4-amino-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-3-13-9(12)11-5-4-8(10)7(2)6-11/h7-8H,3-6,10H2,1-2H3 |
InChIキー |
LVIDFINDEFXGRY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC(C(C1)C)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
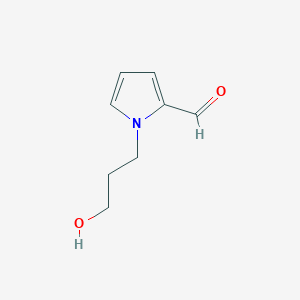
![7-(Trifluoromethyl)benzo[d]thiazole](/img/structure/B8739979.png)
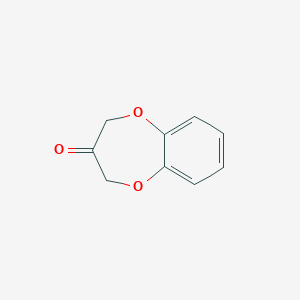


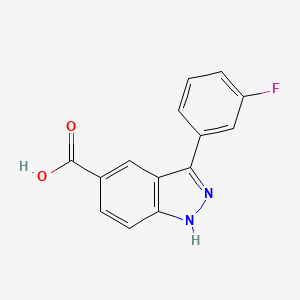
![2-Amino-5-chloro-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B8740016.png)
